4-(3-Chloropropyl)-1-piperazineethanol

GPR35 agonist GPCR pharmacology medicinal chemistry

Researchers requiring precise receptor activation cannot substitute generic piperazine derivatives for this validated GPR35 agonist. 4-(3-Chloropropyl)-1-piperazineethanol (CAS 57227-28-8) delivers an IC50 of 13 nM at GPR35-nearly 800-fold more potent than closely related analogs (IC50 10,300 nM). Its free base form (MW 206.71) ensures correct stoichiometry in API synthesis; using the dihydrochloride salt (MW 279.64) without recalculation introduces a 35% mass error. Key outcomes: (1) Robust target engagement at low concentrations minimizes off-target effects in GPR35 studies. (2) Three distinct modifiable sites support unambiguous SAR campaigns. (3) Verified CAS procurement prevents batch failure in multi-step syntheses such as risperidone.

Molecular Formula C9H19ClN2O
Molecular Weight 206.71 g/mol
CAS No. 57227-28-8
Cat. No. B139352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Chloropropyl)-1-piperazineethanol
CAS57227-28-8
Molecular FormulaC9H19ClN2O
Molecular Weight206.71 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCCl)CCO
InChIInChI=1S/C9H19ClN2O/c10-2-1-3-11-4-6-12(7-5-11)8-9-13/h13H,1-9H2
InChIKeyPPXLQETZAQHSSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Chloropropyl)-1-piperazineethanol (CAS 57227-28-8) for Research and Pharmaceutical Synthesis: Procurement and Specification Guide


4-(3-Chloropropyl)-1-piperazineethanol (CAS 57227-28-8), a piperazine derivative with molecular formula C9H19ClN2O and molecular weight 206.71 g/mol [1], is a versatile chemical intermediate and research compound. It features both a chloropropyl group and a hydroxyethyl group attached to a piperazine core [2]. This compound is of interest to medicinal chemists, pharmacologists, and chemical engineers due to its reactivity as a synthetic building block and its demonstrated biological activity, notably as an agonist at the G protein-coupled receptor GPR35 [3].

GPR35 receptor activation studies (reported agonist tool)
Piperazine-based synthetic intermediate for API research
Free base form for organic synthesis and stoichiometry control

Critical Differentiators for Procuring 4-(3-Chloropropyl)-1-piperazineethanol (CAS 57227-28-8)


Procurement of this compound cannot be substituted with a generic piperazine derivative or even its own dihydrochloride salt (CAS 3445-00-9) without compromising experimental outcomes. The free base form (57227-28-8) and the dihydrochloride salt differ significantly in molecular weight, physical form, and solubility, which directly impacts reaction stoichiometry, purification protocols, and solubility in non-aqueous media [1]. Furthermore, while several piperazine analogs may share structural motifs, their biological activities differ substantially. For instance, the specific GPR35 agonism of this compound (IC50 = 13 nM) [2] is not a universal class effect; a closely related comparator exhibited a GPR35 agonist IC50 of 10,300 nM, underscoring the high sensitivity of receptor interaction to specific substituents [3].

Dihydrochloride salt (CAS 3445-00-9) alters stoichiometry and solubility – may require protocol adjustment.
Structurally related piperazine analogs show greatly reduced GPR35 activity – may not substitute for target engagement assays.
Generic piperazine derivatives lack reported GPR35 agonism – may shift assay response context.

Quantitative Comparative Evidence for 4-(3-Chloropropyl)-1-piperazineethanol (CAS 57227-28-8)


GPR35 Receptor Agonist Activity: Potency Comparison with a Structurally Related Compound

In a cell-based functional assay using human HT-29 cells, 4-(3-Chloropropyl)-1-piperazineethanol demonstrated high potency as a GPR35 receptor agonist with an IC50 of 13 nM [1]. This is in stark contrast to a comparator piperazine derivative (CHEMBL1914580), which was tested in the same assay and exhibited a significantly weaker agonist activity with an IC50 of 10,300 nM [2].

GPR35 Agonist Potency
Reported
Target IC50 13 nM; structurally related comparator IC50 10,300 nM
Supports receptor activation assay context
Cross-study comparable; HT-29 cells, DMR readout
GPR35 agonist GPCR pharmacology medicinal chemistry

Physicochemical and Handling Differentiation: Free Base vs. Dihydrochloride Salt

The target compound (CAS 57227-28-8) is the free base form, while a common alternative in research supply is its dihydrochloride salt (CAS 3445-00-9). Selection between these is critical for downstream applications. The free base has a molecular weight of 206.71 g/mol [1], whereas the dihydrochloride salt has a molecular weight of 279.64 g/mol [2]. This significant mass difference must be accounted for in stoichiometric calculations for synthesis. Furthermore, the free base is described as having a high calculated water solubility of 856 g/L at 25°C , while the salt form is typically preferred for aqueous buffer stability [2].

Free Base vs. Salt Form
Head-to-head
Free base MW 206.71 g/mol, solubility 856 g/L (25°C); salt MW 279.64 g/mol
Free base selection supports organic synthesis stoichiometry
Salt form may offer enhanced aqueous stability
chemical procurement formulation science synthetic chemistry

Versatility as a Synthetic Intermediate: Demonstrated Use in Drug Substance Synthesis

4-(3-Chloropropyl)-1-piperazineethanol serves as a key intermediate in the synthesis of commercially significant pharmaceutical agents. It is specifically employed in the preparation of the atypical antipsychotic drug risperidone [1]. This is a distinct and commercially validated application not shared by many simpler piperazine analogs. For example, the related compound 1-(3-chloropropyl)-4-methylpiperazine is used in the synthesis of prochlorperazine [2], a different class of antipsychotic. This highlights how minor structural variations (e.g., hydroxyethyl vs. methyl) route synthetic pathways toward entirely different therapeutic products.

Synthetic Intermediate Use
Class-level
Intermediate for risperidone vs 1-(3-chloropropyl)-4-methylpiperazine for prochlorperazine
Supports synthetic route context
Class-level inference; data to verify for specific route
organic synthesis pharmaceutical intermediate drug development

Optimal Use Cases for 4-(3-Chloropropyl)-1-piperazineethanol (CAS 57227-28-8)


Chemical Biology Research: High-Potency GPR35 Agonist Probe

For researchers investigating the physiological and pathological roles of GPR35, an orphan G protein-coupled receptor implicated in pain, inflammation, and metabolic disorders, 4-(3-Chloropropyl)-1-piperazineethanol is a validated high-potency agonist tool. Its IC50 of 13 nM [1] makes it suitable for studies requiring robust and selective receptor activation at low concentrations, minimizing off-target effects compared to less potent or promiscuous agonists. This compound is preferable over structurally similar analogs that show significantly weaker activity (e.g., IC50 >10 µM) [2].

Medicinal Chemistry: Lead Compound Scaffold and Optimization

The compound's GPR35 agonism at 13 nM [1] establishes a defined starting point for a structure-activity relationship (SAR) campaign. The piperazine core, chloropropyl linker, and hydroxyethyl tail provide three distinct sites for structural modification to modulate potency, selectivity, and pharmacokinetic properties. This is a key differentiator from more complex or rigid analogs, where SAR exploration may be limited. The compound's high activity allows for clear interpretation of how modifications enhance or diminish target engagement.

Pharmaceutical Process Chemistry: Intermediate for Drug Synthesis

In a process chemistry or pilot plant setting, this compound is procured for its specific role as an intermediate in the multi-step synthesis of active pharmaceutical ingredients (APIs) like risperidone [1]. The precise molecular weight of the free base (206.71 g/mol) [3] is critical for accurate stoichiometry, yield calculation, and batch record documentation. Using the dihydrochloride salt form (MW 279.64 g/mol) [4] in its place without recalculating equivalents would result in a significant (35%) mass error, potentially causing a failed synthetic batch. Therefore, verifying the correct CAS number (57227-28-8) upon procurement is a necessary quality control step.

Application
Selection Property
Validation Focus
GPR35 pathway activation studies
Receptor activation response
Cell-based functional assay review
GPR35 SAR exploration
Modifiable piperazine scaffold
Target engagement modulation review
API intermediate synthesis (free base)
Free base molecular weight accuracy
Batch stoichiometry verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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